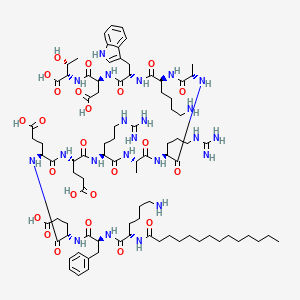
Integrin signaling inhibitor, mP13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Integrin signaling inhibitor, mP13, is a compound that impedes both inside-out and outside-in integrin-mediated signaling processes. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signal transduction. By inhibiting integrin signaling, mP13 can affect various biological processes, including fibrinogen binding, platelet adhesion, and clot retraction .
Méthodes De Préparation
The synthesis of integrin signaling inhibitor, mP13, involves a series of peptide synthesis steps. The compound has a molecular formula of C87H138N22O24 and a molecular weight of 1876.16 g/mol. The sequence of mP13 is {Myr}-Lys-Phe-Glu-Glu-Glu-Arg-Ala-Arg-Ala-Lys-Trp-Asp-Thr . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA.
Industrial production methods for mP13 would likely involve large-scale SPPS, followed by purification steps such as HPLC to ensure high purity and yield.
Analyse Des Réactions Chimiques
Integrin signaling inhibitor, mP13, primarily undergoes peptide bond formation reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions. it can interact with various biological molecules, leading to conformational changes and inhibition of integrin signaling pathways.
Common reagents used in the synthesis of mP13 include protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection agents (e.g., TFA). The major product formed from these reactions is the fully synthesized and purified peptide, mP13.
Applications De Recherche Scientifique
Integrin signaling inhibitor, mP13, has a wide range of scientific research applications:
Chemistry: mP13 is used as a tool compound to study integrin-mediated signaling pathways and their role in various chemical processes.
Biology: In biological research, mP13 is employed to investigate the role of integrins in cell adhesion, migration, and signal transduction.
Industry: In the pharmaceutical industry, mP13 is used in drug discovery and development to identify new therapeutic targets and develop integrin-based therapies.
Mécanisme D'action
Integrin signaling inhibitor, mP13, exerts its effects by binding to integrin receptors and preventing their activation. Integrins transmit signals bidirectionally: ‘inside-out’ signaling primes the ligand-binding function of integrins, while ‘outside-in’ signaling occurs downstream of integrin binding to macromolecular ligands . By inhibiting these signaling processes, mP13 can disrupt various cellular functions, including cell adhesion, migration, and proliferation. The molecular targets of mP13 include integrin receptors and associated signaling pathways such as FAK-Src, Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog (Shh) .
Comparaison Avec Des Composés Similaires
Integrin signaling inhibitor, mP13, is unique in its ability to inhibit both inside-out and outside-in integrin signaling processes. Similar compounds include:
RGD peptides: These peptides mimic the RGD motif found in many integrin ligands and can inhibit integrin-ligand interactions.
αIIbβ3 integrin inhibitors: Compounds like abciximab, eptifibatide, and tirofiban target the αIIbβ3 integrin and are used to prevent platelet aggregation.
β2 integrin inhibitors: These inhibitors specifically target β2 integrins and are used to modulate immune responses.
Compared to these compounds, mP13 offers a broader range of inhibition by targeting multiple integrin-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C87H138N22O24 |
|---|---|
Poids moléculaire |
1876.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1 |
Clé InChI |
NDFZTZGCDNEAGC-HZZQDVTPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


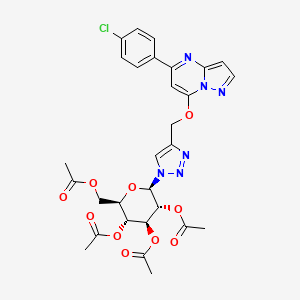
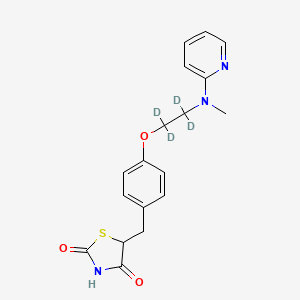
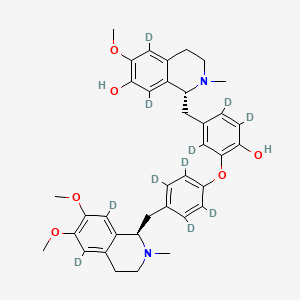
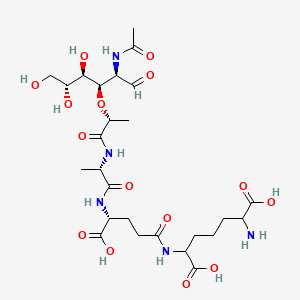
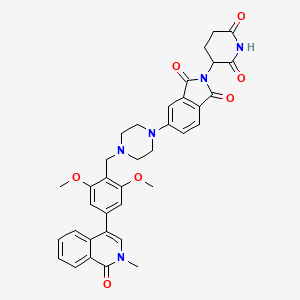
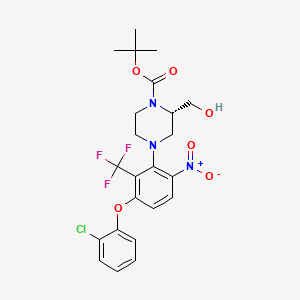

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)


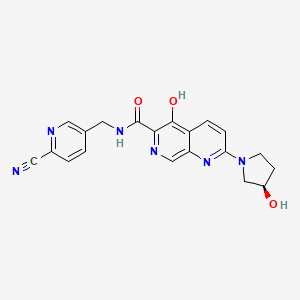
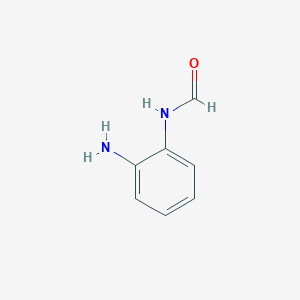

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
